

O-Desmethyl Midostaurin-13C6: A Technical Guide for Researchers

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Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

Cat. No.: B15603105

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl midostaurin-13C6 is the isotopically labeled form of O-Desmethyl midostaurin, a primary and pharmacologically active metabolite of the multi-targeted kinase inhibitor, midostaurin. Midostaurin is a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2] The O-desmethyl metabolite, also known by its code CGP62221, contributes significantly to the overall clinical activity of the parent drug.[3] The incorporation of six carbon-13 atoms (13C6) into the O-desmethyl midostaurin structure provides a stable, heavy-isotope version of the molecule, making it an invaluable tool in pharmacokinetic and metabolic studies, particularly as an internal standard for quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of O-Desmethyl midostaurin-13C6, its parent compound, and its role in drug development and research.

Chemical and Physical Properties

O-Desmethyl midostaurin-13C6 is structurally identical to its unlabeled counterpart, with the exception of the six 13C atoms, which increase its molecular weight. This mass difference is the basis for its use as an internal standard in mass spectrometry.



Property	Value	
Chemical Name	N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-1,2,3,4,5,6-13C6	
Molecular Formula	C28 13C6 H28 N4 O4	
Molecular Weight	562.6 g/mol	
Appearance	Pale Yellow to Pale Beige Solid	

Pharmacokinetics of Midostaurin and its Metabolites

Midostaurin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: O-Desmethyl midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421).[3] Both metabolites are pharmacologically active and contribute to the overall therapeutic effect of midostaurin. O-Desmethyl midostaurin (CGP62221) exhibits comparable potency to the parent drug in inhibiting cell proliferation.[1]

Pharmacokinetic studies have revealed the following key parameters for midostaurin and its primary metabolites:

Compound	Mean Terminal Half-life (t1/2)	Relative Plasma Concentration (AUC0- 168h)
Midostaurin	20.3 hours	22%
O-Desmethyl midostaurin (CGP62221)	33.4 hours	28%
Hydroxylated metabolite (CGP52421)	495 hours	38%



Data compiled from the Australian Public Assessment Report for Midostaurin.[4]

The prolonged half-life of the metabolites, particularly CGP52421, and their substantial contribution to the total circulating drug exposure underscore their importance in the overall pharmacology of midostaurin.

Mechanism of Action and Kinase Inhibition Profile

Midostaurin and its active metabolites, including O-Desmethyl midostaurin, function as multi-targeted kinase inhibitors. Their primary therapeutic effect in AML is attributed to the potent inhibition of both wild-type and mutated forms of FMS-like tyrosine kinase 3 (FLT3).[5][6][7] Activating mutations in FLT3 are common in AML and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[5][6][7]

The inhibitory activity of midostaurin and its metabolites extends to a range of other kinases implicated in cancer pathogenesis. A comparison of the half-maximal inhibitory concentrations (IC50) reveals a complex interplay between the parent drug and its metabolites in targeting various signaling pathways.



Kinase Target	Midostaurin IC50 (nM)	O-Desmethyl midostaurin (CGP62221) IC50 (nM)	Hydroxylated metabolite (CGP52421) IC50 (nM)
FLT3 (wild-type)	3.6 - 20	Not explicitly stated, but potent	Not explicitly stated, but potent
FLT3-ITD	<10	Potent	Potent
FLT3-D835Y	1.5	Potent	Potent
KIT (wild-type)	330 - 600	Potent	Potent
KIT-D816V	30 - 40	Potent	Potent
VEGFR2	Potent	Potent	Potent
PDGFRα/β	15 - 35	Potent	Potent
ΡΚCα	31 - 280	Potent	Potent
SYK	20.8	Potent	Potent
IGF1R	Potent	Potent	Potent
LYN	Potent	Potent	Potent
PDPK1	Potent	Potent	Potent
RET	Potent	Potent	Potent
TRKA	Potent	Potent	Potent

Data compiled from multiple sources.[1][2][8][9][10] The term "Potent" is used where specific IC50 values for the metabolites were not provided in the search results, but the literature indicates significant inhibitory activity.

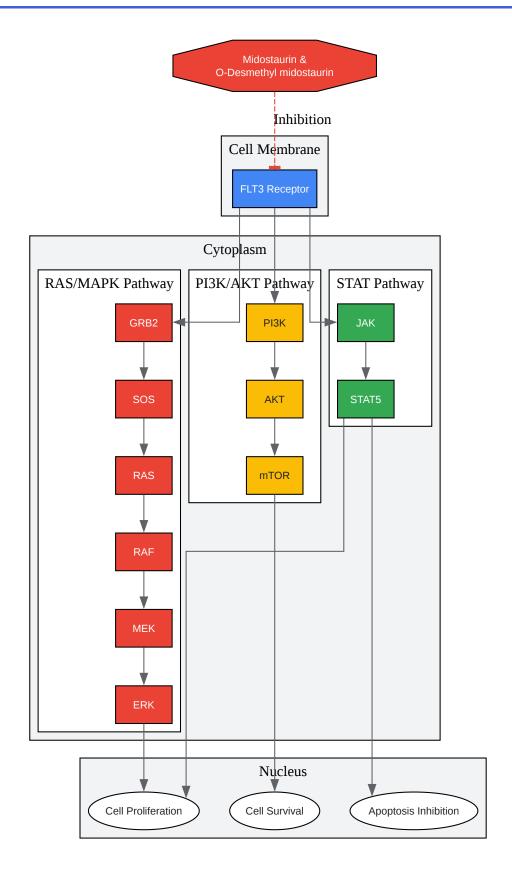
This broad kinase inhibition profile suggests that the therapeutic efficacy of midostaurin is a result of the combined action of the parent drug and its active metabolites on multiple signaling pathways crucial for cancer cell survival and proliferation.



Signaling Pathways

The primary target of midostaurin and its metabolites in AML is the FLT3 receptor tyrosine kinase. Constitutive activation of FLT3, due to mutations, leads to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways ultimately regulate gene expression to promote cell proliferation, survival, and inhibit apoptosis. The inhibition of FLT3 by midostaurin and O-Desmethyl midostaurin blocks these downstream signals, leading to cell cycle arrest and apoptosis in leukemic cells.





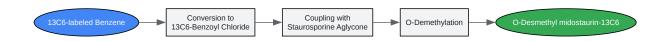
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Caption: FLT3 signaling pathway and the inhibitory action of Midostaurin.



Experimental Protocols Synthesis of O-Desmethyl midostaurin-13C6

A detailed, publicly available, step-by-step synthesis protocol for **O-Desmethyl midostaurin-13C6** is not readily found in the scientific literature. However, based on general principles of isotopic labeling and organic synthesis, a plausible synthetic route would involve the following conceptual steps:



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Caption: Conceptual workflow for the synthesis of **O-Desmethyl midostaurin-13C6**.

- Preparation of 13C6-labeled Benzoyl Chloride: The synthesis would likely commence with commercially available benzene-13C6. This isotopically labeled starting material would be converted to 13C6-benzoyl chloride through a standard organic reaction, such as Friedel-Crafts acylation followed by chlorination.
- Coupling with Staurosporine Aglycone: The 13C6-benzoyl chloride would then be coupled with the staurosporine aglycone. Staurosporine is a natural product that serves as a precursor for midostaurin synthesis.
- O-Demethylation: The resulting 13C6-labeled midostaurin would undergo selective O-demethylation to yield O-Desmethyl midostaurin-13C6. This step would require carefully controlled reaction conditions to remove the methyl group from the methoxy-substituted indole ring without affecting other functional groups in the molecule.
- Purification and Characterization: The final product would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). The structure and isotopic enrichment would be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.



Quantification of Midostaurin and its Metabolites in Plasma using LC-MS/MS

O-Desmethyl midostaurin-13C6 is an ideal internal standard for the quantification of midostaurin and its metabolites in biological matrices due to its similar chemical properties and distinct mass. The following is a representative protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation:

- To 100 μ L of human plasma, add 10 μ L of a working solution of **O-Desmethyl midostaurin-13C6** (internal standard) in methanol.
- Vortex briefly to mix.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 10% to 90% B over 5 minutes.
 - Flow Rate: 0.4 mL/min.



- Injection Volume: 10 μL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Midostaurin: Precursor ion (m/z) -> Product ion (m/z)
 - O-Desmethyl midostaurin: Precursor ion (m/z) -> Product ion (m/z)
 - **O-Desmethyl midostaurin-13C6** (IS): Precursor ion (m/z) + 6 -> Product ion (m/z)
 - Optimization: The specific precursor and product ions, as well as collision energies and other MS parameters, should be optimized for the specific instrument used.
- 3. Quantification:
- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
- The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Conclusion

O-Desmethyl midostaurin-13C6 is a critical research tool for the development and clinical investigation of midostaurin. Its use as an internal standard enables accurate and precise quantification of midostaurin and its active metabolites in biological samples, providing essential data for pharmacokinetic modeling, dose optimization, and understanding the drug's overall disposition in the body. The significant pharmacological activity of the O-desmethyl metabolite highlights the importance of studying both the parent drug and its metabolites to fully characterize the therapeutic profile of midostaurin. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of anti-cancer agents.



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